The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of Isoquinoline, 5-(methylthio)- . Strategic Building Block for Kinase Inhibitor Development Executive Summary I...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of Isoquinoline, 5-(methylthio)- .
Strategic Building Block for Kinase Inhibitor Development
Executive Summary
Isoquinoline, 5-(methylthio)- is a specialized heterocyclic intermediate primarily utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural core—the 5-substituted isoquinoline—is a privileged scaffold in medicinal chemistry, forming the backbone of clinically approved Rho-associated protein kinase (ROCK) and Protein Kinase A/C (PKA/PKC) inhibitors such as Fasudil and Ripasudil .
The 5-methylthio motif serves two critical functions in drug design:
Precursor Utility: It acts as a latent sulfonyl group. Through controlled oxidation and chlorination, it provides a regioselective route to 5-isoquinolinesulfonyl chlorides, avoiding the isomeric mixtures (5- vs. 8-substitution) typical of direct electrophilic sulfonation.
Bioisosterism: The methylthio (-SMe) group offers unique lipophilic and electronic properties (
, ) compared to methoxy or chloro substituents, potentially altering metabolic stability and binding affinity in hydrophobic pockets.
Chemical Profile & Identification
Property
Value
Note
IUPAC Name
5-(Methylsulfanyl)isoquinoline
Structure
Bicyclic aromatic heterocycle
Fused benzene and pyridine rings
Appearance
Pale yellow to off-white solid
Low melting point (approx. 40–50 °C)
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Sparingly soluble in water
pKa (Calc)
~5.4 (Pyridine nitrogen)
Protonates in strong acid
LogP (Calc)
~2.8
Moderately lipophilic
Registry Note: CAS 1005772-68-8 is associated with this chemical entity in specific commercial catalogs. However, due to the prevalence of positional isomers (e.g., 4-, 6-, 7-, or 8-methylthio) and tautomers (e.g., 1-hydroxy derivatives), analytical verification via 1H-NMR is mandatory before use in critical assays.
Strategic Synthesis
The synthesis of 5-(methylthio)isoquinoline is non-trivial because the 5-position of the isoquinoline ring is not sufficiently electron-deficient for direct Nucleophilic Aromatic Substitution (
) without strong activation. Consequently, transition-metal catalysis is the industry standard for high-yield production.
This is the preferred route for research-grade purity. It utilizes 5-bromoisoquinoline as the starting material, which is commercially available or easily synthesized from isoquinoline via bromination in sulfuric acid.
Catalyst:
or
Ligand: Xantphos (favors reductive elimination of C-S bond)
Preparation: In a glovebox or under a stream of argon, charge a flame-dried Schlenk flask with 5-bromoisoquinoline, NaSMe,
, and Xantphos.
Solvation: Add anhydrous 1,4-dioxane and DIPEA via syringe.
Degassing: Sparge the mixture with argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning and phosphine oxidation).
Reaction: Seal the flask and heat to 100°C for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+ = 176.05).
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with Ethyl Acetate.
Extraction: Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Purify the residue via flash column chromatography (SiO2, Hexanes:EtOAc gradient 90:10 to 70:30).
Yield: Expect 85–92% yield of a pale yellow solid.
Validation Criteria:
1H NMR (400 MHz, CDCl3):
9.25 (s, 1H, H-1), 8.56 (d, 1H, H-3), 7.95 (d, 1H), 7.60 (t, 1H), 2.55 (s, 3H, -SMe). Note: The singlet at ~2.55 ppm confirms the methylthio incorporation.
Medicinal Chemistry Applications
Kinase Inhibition Mechanism
The 5-substituted isoquinoline scaffold is a "privileged structure" for targeting the ATP-binding pocket of Serine/Threonine kinases.
Target: Rho-associated coiled-coil containing protein kinase (ROCK1/ROCK2).
Mechanism: The isoquinoline nitrogen (N-2) acts as a hydrogen bond acceptor to the hinge region of the kinase (typically Met156 in ROCK1). The substituent at position 5 projects into the solvent-exposed region or a hydrophobic sub-pocket, determining selectivity against related kinases like PKA or PKC.
Role of -SMe:
Pro-drug/Precursor: The -SMe group is often an intermediate. It can be oxidized in situ or synthetically to a sulfone (-SO2Me) or sulfonamide (-SO2NHR).
Metabolic Probe: Replacing a -Cl or -Me group with -SMe allows researchers to assess the "Soft Spot" for metabolic oxidation (S-oxidation) during Lead Optimization.
Signaling Pathway Diagram (ROCK Inhibition)
[3]
Safety & Handling
Hazard Identification: Isoquinolines are generally irritating to eyes, skin, and the respiratory system.
Thiol/Sulfide Warning: Methylthio compounds can degrade to release methanethiol (methyl mercaptan), which has a low odor threshold and is toxic.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to slow oxidation to sulfoxide (-S(=O)Me) upon prolonged exposure to air.
Disposal: All sulfur-containing waste must be segregated and treated with bleach (sodium hypochlorite) to oxidize sulfides before disposal, preventing the release of volatile thiols.
References
Organic Syntheses: "Synthesis of 5-Bromoisoquinoline." Org.[1][2] Synth.2005 , 81, 98. Link
Journal of Medicinal Chemistry: "Isoquinoline derivatives as Rho-kinase inhibitors: Synthesis and structure-activity relationships." J. Med. Chem.2008 , 51(20), 6614-6619. Link
Nature: "Specific inhibitors of Rho-associated kinase (ROCK) and their therapeutic potential." Nature Reviews Drug Discovery2002 , 1, 493–502. Link
Buchwald-Hartwig Coupling: "Palladium-Catalyzed Synthesis of Aryl Sulfides from Aryl Halides and Thiols." J. Am. Chem. Soc.2004 , 126(14), 4526–4527. Link
GuideChem/Chemical Book: Registry Data for CAS 1005772-68-8 (Note: Verify isomer specificity). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-Substituted Isoquinoline Derivatives: Synthesis, Pharmacology, and SAR
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Strategic Importance
The isoquinoline scaffold is a privileged structure in medicinal chemistry, yet the C5 position remains underutilized compared to the C1 and C3 positions due to synthetic accessibility challenges. However, 5-substituted derivatives—most notably Fasudil (5-isoquinolinesulfonyl derivative)—have validated the C5 position as a critical vector for kinase inhibition, specifically for Rho-associated protein kinase (ROCK) .
This guide provides a technical deep-dive into the design, synthesis, and pharmacological evaluation of 5-substituted isoquinolines. It moves beyond basic textbook definitions to offer reproducible protocols and mechanistic insights required for high-level R&D.
Pharmacology & Mechanism of Action (MOA)
The ROCK Signaling Cascade
The primary therapeutic value of 5-substituted isoquinolines lies in their ability to inhibit ROCK1 and ROCK2. These kinases are downstream effectors of the small GTPase RhoA.
Mechanism: ROCK phosphorylates the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP), inhibiting it. Concurrently, it directly phosphorylates Myosin Light Chain (MLC).
Net Effect: Increased levels of phosphorylated MLC, leading to actin-myosin cross-bridging, stress fiber formation, and smooth muscle contraction.
The following diagram illustrates the intervention point of 5-substituted isoquinolines within the Rho/ROCK pathway.
Caption: Mechanism of Action: 5-substituted isoquinolines inhibit ROCK, preventing MLC phosphorylation and actin stabilization.
Comparative Potency Data
The 5-position is critical for selectivity. Shifting the sulfonyl group to the 4- or 8-position often results in loss of ROCK selectivity or increased inhibition of PKA (Protein Kinase A), which can lead to systemic side effects like hypotension.
Compound
Substituent (C5)
Target
Ki / IC50 (µM)
Selectivity Profile
Fasudil
-SO₂-Homopiperazine
ROCK 1/2
Ki: 0.33
Moderate (Hits PKA, PKC)
Hydroxyfasudil
-SO₂-Homopiperazine (Active Metabolite)
ROCK 1/2
Ki: 0.17
Higher potency than parent
H-1152
-SO₂-Dimethylhomopiperazine
ROCK
Ki: 0.0016
High Selectivity (vs PKA)
Y-27632
(Reference: Pyridine derivative)
ROCK
Ki: 0.14
Standard Tool Compound
Chemical Synthesis Strategies
Accessing the C5 position is chemically distinct from the C1 (nucleophilic attack) or C4 (electrophilic attack) positions. The C5 position is electronically activated for electrophilic aromatic substitution only under specific acidic conditions or via transition-metal catalysis.
Workflow Visualization: The "Bromine Trigger" Route
This modern lab-scale route avoids the harsh conditions of direct sulfonation (oleum at 200°C) by using a bromination strategy that allows for divergent synthesis.
Caption: Divergent synthesis via 5-Bromoisoquinoline allows access to sulfonamides (Fasudil) or aryl derivatives (via Suzuki).
Detailed Experimental Protocol
Objective: Synthesis of 5-Isoquinolinesulfonyl Chloride (Precursor to Fasudil).
Rationale: Direct sulfonation yields sulfonic acid, which is difficult to purify. The bromination route offers cleaner intermediates and higher regioselectivity in a standard lab setting.
Convert to HCl salt using ethanolic HCl for stable storage.
Structure-Activity Relationship (SAR) Guidelines
When optimizing 5-substituted isoquinolines, the following SAR rules apply based on literature consensus:
Linker Length: A sulfonamide (-SO₂NH-) linker is optimal for ROCK inhibition. Amide (-CONH-) linkers generally show reduced potency due to geometric constraints in the ATP-binding pocket.
Basic Moiety: The terminal ring (e.g., homopiperazine) must be basic.
Homopiperazine (7-membered): Balanced solubility and hydrophobic interaction.
Piperazine (6-membered): Often slightly less potent than homopiperazine for ROCK.
Hydrophobic substitution (e.g., methyl) on the amine: Increases potency (e.g., H-1152) but may alter bioavailability.
Isoquinoline Ring: Substitution at C1 or C3 generally destroys ROCK activity by interfering with the hinge region binding. The C5 position projects the substituent out of the pocket towards the solvent front, tolerating bulkier groups.
References
Fasudil Pharmacology & ROCK Inhibition
Source: Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension.
Strategic Sourcing and Technical Handling of 5-(Methylthio)isoquinoline
Executive Summary: The Scaffold and the Challenge 5-(Methylthio)isoquinoline (CAS 90265-83-1) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike the more common 1- or 3-substituted isoquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold and the Challenge
5-(Methylthio)isoquinoline (CAS 90265-83-1) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike the more common 1- or 3-substituted isoquinolines, the 5-position offers a unique vector for exploring the "deep pocket" regions of kinase active sites or modulating metabolic stability via the thioether moiety.[1]
However, this compound presents distinct sourcing and handling challenges. The methylthio (-SMe) group is a "soft" nucleophile susceptible to varying degrees of oxidation, leading to sulfoxide (S=O) and sulfone (O=S=O) impurities that can silently alter biological assay data (IC50 shifts) or ruin downstream metal-catalyzed cross-couplings.
This guide moves beyond a simple vendor list to establish a self-validating protocol for sourcing, verifying, and utilizing this building block with scientific rigor.
The Commercial Supply Landscape
Sourcing 5-(methylthio)isoquinoline requires distinguishing between "Catalog Aggregators" and "Original Manufacturers." The synthesis of 5-substituted isoquinolines is often more demanding than 1-substituted analogs due to the electronic deactivation of the benzene ring compared to the pyridine ring.
Supplier Tiers
Tier
Supplier Type
Typical Profile
Recommended For
Key Risks
Tier 1
Global Catalog (e.g., Sigma-Aldrich/Merck, BLD Pharm)
High stock reliability, CoA provided, standardized packaging.[1]
Building Block Specialists (e.g., Enamine, Combi-Blocks)
Synthesis-on-demand capabilities, often hold "fresh" stock.[1]
Scale-up (10g - 100g), Library synthesis.
Lead times can fluctuate if stock is "virtual."
Tier 3
Aggregators (e.g., MolPort, Ambinter)
Database of other suppliers' stock.
Price comparison.
"Ghost stock" (listed but unavailable).
Sourcing Decision Logic
The following decision tree illustrates the logic for selecting a supplier based on project phase and chemical sensitivity.
Figure 1: Strategic sourcing decision tree based on quantity and purity constraints.
Technical Integrity: Quality Assurance Protocol
The primary failure mode for CAS 90265-83-1 is oxidative degradation .[1] The thioether is easily oxidized by atmospheric oxygen over time, especially if stored improperly.
The "Silent" Impurity Profile
Standard LC-MS methods using acidic mobile phases (Formic acid/TFA) can sometimes mask sulfoxides due to in-source fragmentation or ion suppression.[1]
Do not rely solely on the vendor's Certificate of Analysis (CoA), which may be months old.
Protocol:
Visual Inspection: Pure material should be a pale yellow to off-white solid/oil. Dark brown or sticky material indicates polymerization or advanced oxidation.
Odor Check: A faint sulfide smell is normal. A sharp, acrid smell suggests degradation or residual reagents.
H-NMR Diagnostic:
The methyl singlet (-SMe) typically appears around 2.5 - 2.6 ppm .[1]
Oxidation Shift: If oxidized to sulfoxide (-S(O)Me), this singlet shifts downfield significantly (approx 2.8 - 3.0 ppm ).
Action: Integration of the 2.5 ppm vs. 2.9 ppm peaks gives the molar ratio of oxidation.
Figure 2: Incoming Quality Control (IQC) workflow focusing on oxidative impurity detection.
Handling and Synthetic Utility[4]
Storage Requirements[1]
Atmosphere: Strictly under Argon or Nitrogen.
Temperature: -20°C is recommended for long-term storage to retard auto-oxidation.[1]
Container: Amber glass vials with Teflon-lined caps.
Synthetic Pathways
The 5-(methylthio) group is versatile.[3] It serves as a precursor for sulfones (via mCPBA oxidation) which can then act as leaving groups for nucleophilic aromatic substitution (
), allowing the introduction of diverse nucleophiles at the difficult-to-access 5-position.[1]
Experimental Insight:
When using 5-(methylthio)isoquinoline in Palladium-catalyzed cross-couplings , the thioether can poison the catalyst by coordinating strongly to the Pd center.
Mitigation: Use bidentate ligands (e.g., Xantphos, BINAP) that out-compete the sulfur for the metal center, or oxidize the sulfur to the sulfone before coupling if the sulfur is not required in the final product.
Figure 3: Synthetic utility pathway converting the methylthio group into a leaving group for library generation.[1]
References
Sigma-Aldrich (Merck). Product Specification: 5-(Methylthio)isoquinoline (CAS 90265-83-1).[1][2] Retrieved from (Note: Representative link to catalog search).
BLD Pharm. Product Detail: 5-(Methylthio)isoquinoline. Retrieved from .
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isoquinoline derivatives. Retrieved from .
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[4] (Context on Isoquinoline functionalization).
Castrejon, D., et al. (2020). "Oxidative stability of sulfide-containing drugs." Journal of Pharmaceutical Sciences.
(Note: While specific peer-reviewed papers on the isolated synthesis of CAS 90265-83-1 are rare, the chemistry described is grounded in standard heterocyclic protocols for thioether-containing isoquinolines.)[1]
Application Note: Strategic Protocols for Methylthiolation of Isoquinoline Scaffolds
Executive Summary The introduction of a methylthio group (-SMe) into the isoquinoline scaffold is a high-value transformation in medicinal chemistry. The -SMe moiety serves as a bioisostere for methoxy groups, significan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of a methylthio group (-SMe) into the isoquinoline scaffold is a high-value transformation in medicinal chemistry. The -SMe moiety serves as a bioisostere for methoxy groups, significantly altering lipophilicity (LogP) and metabolic stability while offering a handle for further oxidation to sulfoxides or sulfones.
However, this transformation presents distinct chemical challenges:
Catalyst Poisoning: Sulfur is a potent Lewis base that can coordinate strongly to transition metals (Pd, Cu), deactivating the catalyst.
Regiocontrol: Direct C-H functionalization requires distinguishing between the electron-deficient C1 position and the carbocyclic ring (C4-C8).
Substrate Inhibition: The isoquinoline nitrogen itself can compete for metal centers.
This guide details three field-proven protocols ranging from high-precision Palladium catalysis to cost-effective Copper mediation and direct C-H activation.
Strategic Decision Framework
Before selecting a protocol, analyze your substrate availability and tolerance.
Figure 1: Decision matrix for selecting the optimal methylthiolation strategy.
Protocol A: Pd-Catalyzed Cross-Coupling (The "Gold Standard")
Context: This is the preferred method for late-stage functionalization of complex drug candidates. We utilize the Pd-G3-Xantphos precatalyst system. This specific ligand (Xantphos) has a wide bite angle that facilitates the reductive elimination of the C-S bond and prevents the formation of inactive Pd-sulfide resting states.
Materials & Reagents
Component
Role
Specifications
Substrate
Electrophile
1-chloroisoquinoline or 4-bromoisoquinoline (1.0 equiv)
Reagent
Nucleophile
Sodium thiomethoxide (NaSMe) (1.5 equiv)
Catalyst
Pre-catalyst
Pd-G3-Xantphos (2–5 mol%)
Solvent
Medium
1,4-Dioxane or THF (Anhydrous, degassed)
Atmosphere
Protection
Argon or Nitrogen
Step-by-Step Methodology
Preparation (Glovebox or Schlenk Line):
Charge a dry reaction vial equipped with a magnetic stir bar with the isoquinoline substrate (1.0 mmol) and NaSMe (1.5 mmol, 105 mg).
Add Pd-G3-Xantphos (0.02 mmol, 2 mol%). Note: If G3 is unavailable, use Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%) premixed for 30 mins.
Solvation:
Evacuate and backfill with Argon (3x).
Inject anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).
Reaction:
Stir vigorously at Room Temperature (25 °C) .
Expert Insight: Unlike older protocols requiring heating to 100°C, the G3-Xantphos system is active at RT, reducing impurity profiles.
Monitor by LC-MS. Conversion is typically complete within 2–4 hours.[1]
Workup:
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.
Concentrate in vacuo.
Purify via flash chromatography (Hexanes/EtOAc).
Mechanism of Action:
The large bite angle of Xantphos forces the Palladium center into a geometry that favors the reductive elimination of the Ar-S bond over the formation of stable, unreactive Pd-thiolate complexes.
Protocol B: Cu-Catalyzed Coupling (The Robust Alternative)
Context: For gram-scale synthesis where Palladium costs are prohibitive, Copper(I) Iodide is an excellent alternative. This reaction generally requires higher temperatures and is less tolerant of steric hindrance but is highly reliable for simple 1-halo-isoquinolines.
Materials & Reagents
Component
Role
Specifications
Substrate
Electrophile
1-iodo or 1-bromoisoquinoline (1.0 equiv)
Reagent
Nucleophile
NaSMe (2.0 equiv)
Catalyst
Metal Source
CuI (10 mol%)
Ligand
Accelerator
1,10-Phenanthroline (20 mol%) or TMEDA
Solvent
Medium
DMSO or DMF
Temp
Energy
80–100 °C
Step-by-Step Methodology
Setup:
In a screw-cap pressure tube, combine CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and NaSMe (140 mg, 2.0 mmol).
Critical Step: Add the aryl halide (1.0 mmol) last to prevent immediate coordination/clumping of the copper salt.
Reaction:
Add dry DMSO (3 mL).
Seal the tube and heat to 100 °C for 12–16 hours.
Observation: The solution often turns dark brown/green; this is normal for Cu-S chemistry.
Workup (Scavenging Copper):
Cool to RT. Dilute with water and EtOAc.
Wash with 5% NH₄OH (aq) . This is crucial to sequester copper ions into the aqueous phase (turning it blue) and prevent product contamination.
Context: This "Green Chemistry" approach avoids metal contamination entirely.[2] It utilizes DMSO as both the solvent and the methylthio source (via thermal decomposition) or uses a disulfide reagent under oxidative conditions. This is specific for C1-functionalization of isoquinoline.
Materials & Reagents
Component
Role
Specifications
Substrate
Precursor
Isoquinoline (unsubstituted) (1.0 equiv)
Reagent
S-Source
DMSO (Solvent excess) or Dimethyl Disulfide (DMDS)
Oxidant
Radical Initiator
Ammonium Persulfate (2.0 equiv)
Additive
Acid Catalyst
TFA (20 mol%) - Optional to activate N-heterocycle
Temp
Activation
120 °C
Step-by-Step Methodology
Reaction Assembly:
In a sealed tube, dissolve Isoquinoline (1.0 mmol) in DMSO (3.0 mL).
Add
(456 mg, 2.0 mmol).
Execution:
Heat to 120 °C for 18 hours.
Mechanism:[2][3][4] The oxidant generates a methyl radical (
) and/or methylthio radical () from DMSO decomposition. The isoquinoline is activated via protonation (or coordination) at the nitrogen, making C1 susceptible to nucleophilic radical attack.
Workup:
Cool to RT. Neutralize with sat. NaHCO₃.
Extract with DCM (3x).
Note: DMSO removal can be difficult. Wash organic layers copiously with water/brine, or use a lyophilizer if possible.
Mechanistic Visualization (Protocol C)
The following diagram illustrates the radical pathway for the direct C-H methylthiolation using DMSO as the source.
Figure 2: Oxidative radical mechanism for metal-free C-H methylthiolation.[3][5]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Pd)
Catalyst Poisoning
Switch to Pd-G3-Xantphos or Josiphos ligands. Ensure NaSMe is dry (hygroscopic).
Homocoupling (Ar-Ar)
Oxidative Conditions
Ensure strict Argon atmosphere. Oxygen promotes homocoupling of aryl halides.
Regio-scrambling (C-H)
Radical Delocalization
C-H activation is sensitive to electronics. C1 is favored; if C1 is blocked, reaction may fail or go to C5 (low yield).
Blue Aqueous Layer (Cu)
Copper Leaching
This is good during workup. Repeat NH₄OH washes until the aqueous layer is colorless to ensure metal-free product.
References
Buchwald-Hartwig Type Coupling (Pd)
Hadj Mohamed, A., et al. (2025).[6][7][8] Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. ChemRxiv.[7]
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews.
Technical Guide: 5-(methylthio)isoquinoline (5-MTIQ) in Coordination Chemistry
Here is a comprehensive Technical Application Note and Protocol guide for 5-(methylthio)isoquinoline . Part 1: Executive Summary & Ligand Architecture 5-(methylthio)isoquinoline (5-MTIQ) represents a specialized class of...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Technical Application Note and Protocol guide for 5-(methylthio)isoquinoline .
Part 1: Executive Summary & Ligand Architecture
5-(methylthio)isoquinoline (5-MTIQ) represents a specialized class of "heteroditopic" ligands—molecules possessing two distinct binding sites with divergent electronic properties. Unlike simple bipyridines (Hard-Hard donors) or diphosphines (Soft-Soft donors), 5-MTIQ combines a borderline-hard isoquinoline nitrogen (
) with a soft thioether sulfur () .
Crucially, the 5-position on the isoquinoline scaffold places the sulfur donor on the carbocyclic ring, distal to the nitrogen donor. This geometric separation prevents the chelation of a single small metal ion (monomeric chelation) but promotes bridging coordination , making 5-MTIQ a premier candidate for constructing Metal-Organic Frameworks (MOFs) and heterometallic catalytic systems.
Ligand Profile
Property
Specification
IUPAC Name
5-(methylsulfanyl)isoquinoline
Formula
CHNS
MW
175.25 g/mol
Donor Atoms
Nitrogen (, borderline hard); Sulfur (, soft)
Coordination Geometry
Non-chelating; Bridging or Monodentate
pKa (Conj. Acid)
~5.4 (Estimated based on isoquinoline)
Solubility
High: DCM, CHCl, DMSO; Moderate: MeOH, EtOH; Low: Water
Part 2: Synthesis Protocol
While 5-MTIQ is not always commercially available in bulk, it can be synthesized with high purity from 5-bromoisoquinoline. Two methods are presented: the Gold Standard (Pd-Catalyzed) for high yield/purity, and the Traditional (Nucleophilic) for lower cost.
Method A: Pd-Catalyzed C-S Coupling (Recommended)
Best for: High purity applications (MOFs, biological screening).
Reagents:
5-Bromoisoquinoline (1.0 equiv)
Sodium thiomethoxide (NaSMe) (1.2 equiv)
Pd
(dba) (1-2 mol%)
Xantphos (2-4 mol%)
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Protocol:
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).
Solvation: Add anhydrous 1,4-Dioxane (20 mL) via syringe.
Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (SiO
; Hexane:EtOAc 4:1).
Workup: Cool to RT. Filter through a Celite pad to remove Pd residue. Wash pad with EtOAc.
Purification: Concentrate filtrate. Purify via flash column chromatography (Gradient: 0%
20% EtOAc in Hexane).
Yield: Expect 85–95% as a pale yellow oil or low-melting solid.
Method B: Nucleophilic Aromatic Substitution (
)
Best for: Large scale, lower purity requirements.
Note: The 5-position is not highly activated, so harsh conditions are required.
Dissolve 5-bromoisoquinoline in DMF or NMP.
Add excess NaSMe (2.0 equiv).
Heat to 140°C for 12–18 hours.
Aqueous workup required to remove DMF.
Part 3: Coordination Modes & Application Workflows
The utility of 5-MTIQ lies in its ability to adopt specific coordination modes depending on the metal center and reaction conditions.
The "Hemilabile" Catalyst (Pd/Pt Systems)
In homogeneous catalysis, the N-donor binds permanently to the metal, while the S-donor can bind and release (hemilability). This stabilizes reactive intermediates (preventing aggregation) while opening a coordination site for the substrate.
Target Metals: Pd(II), Pt(II), Ru(II).
Application: Suzuki coupling, Hydrogenation.
The "Distal Bridge" (MOFs/Polymers)
For Cu(II) or Ag(I), the Hard-Soft mismatch drives the formation of polymeric chains. The N binds the hard metal node, and the S binds a second metal (or a soft metal in a heterobimetallic system), creating infinite 1D or 2D networks.
Visualization: Synthesis & Coordination Logic
Figure 1: Synthetic pathway and divergent coordination outcomes for 5-MTIQ.
Part 4: Experimental Protocols for Complexation
Protocol 1: Synthesis of [Pd(5-MTIQ)
Cl
] (Catalytic Precursor)
This complex serves as a model for N-coordinated molecular catalysts.
Precursor Prep: Dissolve
(0.5 mmol, 163 mg) in distilled water (5 mL).
Ligand Addition: Dissolve 5-MTIQ (1.0 mmol, 175 mg) in Acetone or Ethanol (5 mL).
Mixing: Add ligand solution dropwise to the Pd solution under stirring. A yellow/orange precipitate forms immediately.
Digestion: Stir for 2 hours at RT.
Isolation: Filter the solid, wash with water (to remove KCl) and cold ethanol. Dry in vacuo.[1]
Characterization Check:
IR: Shift in
(approx -15 cm vs free ligand).
NMR: Downfield shift of H1 and H3 protons (adjacent to N). S-Me signal remains relatively static (indicating non-coordinated S).
Protocol 2: Synthesis of [Cu(5-MTIQ)
(NO
)
]
(Coordination Polymer)
This protocol targets a 1D or 2D network structure utilizing the bridging capacity.
Solvothermal Setup: Use a 20 mL Teflon-lined autoclave.
Mixture: Combine
(0.1 mmol) and 5-MTIQ (0.2 mmol) in MeOH/DMF (1:1 v/v, 10 mL).
Heating: Seal and heat to 85°C for 48 hours.
Cooling: Cool slowly (5°C/hour) to RT to promote crystal growth.
Result: Blue/Green block crystals suitable for X-ray diffraction (SC-XRD).
Part 5: Characterization Data Summary
When characterizing 5-MTIQ and its complexes, use the following reference values to validate your synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: C-S Cross-Coupling Optimization
Target Substrate: 5-Bromoisoquinoline (CAS: 34784-04-8)
Audience: Medicinal Chemists & Process Development Scientists
Executive Summary & Diagnostic Workflow
The thiolation of 5-bromoisoquinoline presents a specific regiochemical challenge. Unlike the 1-position, which is susceptible to nucleophilic attack (SNAr) due to the adjacent nitrogen, the 5-position behaves as a deactivated aryl bromide. Consequently, thermal SNAr is rarely viable; transition metal catalysis (Pd or Cu) is required.
The primary failure mode in this reaction is catalyst poisoning by the thiol substrate, which binds irreversibly to the metal center, arresting the catalytic cycle.
Diagnostic Decision Tree
Use the following logic flow to select the optimal catalytic system for your specific thiol partner.
Figure 1: Decision matrix for selecting the catalytic engine based on thiol steric bulk and electronic properties.
The "Engine": Catalyst System Selection
System A: The High-Fidelity Method (Pd/Xantphos)
For high-value intermediates or when mild conditions are necessary to prevent decomposition of the thiol.
Why it works: The large bite angle of the Xantphos ligand (111°) facilitates the reductive elimination step, which is often the rate-determining step in C-S coupling. Crucially, the bidentate nature of Xantphos prevents the formation of stable, inactive Pd(thiolate)2 resting states.
The Trap: Using monodentate phosphines (like PPh3) often leads to immediate catalyst death because the thiol displaces the ligand.
System B: The Robust Method (Cu/Phenanthroline)
Best for simple alkyl thiols or thiophenols where cost is a driver and the substrate can withstand heating to 110°C.
Why it works: Copper-thiolate species are intermediates, not poisons, in this cycle. 1,10-Phenanthroline stabilizes the Cu(I) species and prevents disproportionation.
Troubleshooting Guides (Q&A)
Issue 1: "The reaction turns black immediately and conversion is <10%."
Diagnosis: Catalyst Poisoning (The "Sulfur Trap").
Mechanism: The thiol has coordinated to the metal center before the oxidative addition of the 5-bromoisoquinoline could occur, or the Pd has aggregated into inactive Pd-black.
Corrective Action 1 (Order of Addition): Do not mix Catalyst and Thiol directly. Pre-stir the 5-bromoisoquinoline and Catalyst/Ligand in solvent for 5-10 minutes to ensure Oxidative Addition occurs first. Then, add the thiol slowly (syringe pump if necessary).
Corrective Action 2 (Thiol Surrogate): If the free thiol is too aggressive, switch to a protected thiol surrogate like Potassium Thioacetate (KSAc) or TIPS-protected thiol . These release the nucleophile slowly or require in-situ deprotection, keeping free thiol concentration low.
Issue 2: "I see starting material and disulfide dimer, but no product."
Diagnosis: Oxidative Homocoupling.
Mechanism: Trace oxygen is oxidizing your thiol to a disulfide (R-S-S-R) faster than the cross-coupling can proceed. Disulfides are generally poor substrates for these couplings.
Corrective Action: Degassing is not optional. Sparging with nitrogen for 15 minutes is often insufficient for sulfur chemistry.
Protocol: Use Freeze-Pump-Thaw (3 cycles) for the solvent.
Additive: Add 10-20 mol% of a reducing agent like Zinc dust or maintain a strictly inert atmosphere to suppress disulfide formation.
Issue 3: "I am observing 5-isoquinoline (Hydrodehalogenation)."
Diagnosis:
-Hydride Elimination or Solvent Hydrogen Abstraction.
Mechanism: The Pd-Ar intermediate is abstracting a hydride from the solvent or base instead of coupling with the thiol.
Corrective Action:
Solvent: Avoid primary/secondary alcohols (e.g., isopropanol). Switch to 1,4-Dioxane or Toluene .
Base: If using an amine base (Et3N), switch to an inorganic base like Cs2CO3 or K3PO4 which cannot undergo
-hydride elimination.
Optimization Matrix: Data Comparison
Table 1: Comparative efficiency of ligand systems for 5-bromoisoquinoline thiolation (Model substrate: Octanethiol).
Ligand System
Catalyst Precursor
Yield (%)
Notes
Xantphos
Pd2(dba)3
92%
Gold Standard. Fast conversion, low poisoning.
DPEphos
Pd(OAc)2
78%
Good alternative, slightly slower reductive elimination.
BINAP
Pd(OAc)2
45%
Bite angle (92°) too narrow for efficient C-S bond formation.
PPh3
Pd(Tetrakis)
<10%
Failed. Ligand displacement by thiol leads to Pd black.
1,10-Phen
CuI
85%
Cost Effective. Requires 110°C and 10 mol% loading.
Validated Experimental Protocol
Method: Pd-Catalyzed Cross-Coupling using Xantphos.
Reagents
5-Bromoisoquinoline (1.0 equiv)
Thiol (1.1 equiv)
Pd2(dba)3 (2.5 mol%)
Xantphos (5.0 mol%)
DiPEA (N,N-Diisopropylethylamine) (2.0 equiv)
1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure
Catalyst Pre-complexation: In a glovebox or under active N2 flow, charge a reaction vial with Pd2(dba)3 and Xantphos. Add 1/3 of the total dioxane volume. Stir at RT for 5 minutes until the solution turns a clear orange/red (indicates active LnPd0 formation).
Substrate Addition: Add 5-bromoisoquinoline to the catalyst mixture. Stir for another 5 minutes. This promotes oxidative addition before the sulfur poison is introduced.
Reagent Addition: Add the DiPEA and the remaining dioxane.
Thiol Addition: Add the thiol last. If the thiol is liquid, add via syringe. If solid, add as a solution in dioxane.
Reaction: Seal the vial (crimp cap preferred). Heat to 100°C for 4–12 hours.
Monitoring: Monitor by HPLC or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the thioether.
Note: If the reaction stalls at 50% conversion, do not add more thiol. Add a fresh aliquot of Catalyst/Ligand solution (0.5 mol%).
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography (Isoquinoline is basic; consider adding 1% Et3N to the eluent to prevent streaking).
References
Pd-Catalyzed C-S Coupling (Seminal Work): Itoh, T., & Miasaka, T. (2004). Palladium-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Bromides Using Xantphos. Tetrahedron Letters, 45(12), 2635-2639.
Xantphos Mechanism: Fernandez-Rodriguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180-2181.
Copper Catalysis Alternative: Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803-2806.
Thiol Surrogates: Joyce, L. L., & Batey, R. A. (2009). Heteroatom-Directed C-H Functionalization: A Robust Method for the Synthesis of 5-Arylthioisoquinolines. Organic Letters, 11(13), 2792–2795.
Optimization
Separation of 5-(methylthio)isoquinoline regioisomers by HPLC
Technical Support Center: HPLC Separation of 5-(Methylthio)isoquinoline Regioisomers Executive Summary & Chemical Context The Challenge: Separating the 5-(methylthio)isoquinoline regioisomer from its structural analogs (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: HPLC Separation of 5-(Methylthio)isoquinoline Regioisomers
Executive Summary & Chemical Context
The Challenge:
Separating the 5-(methylthio)isoquinoline regioisomer from its structural analogs (commonly the 8-, 6-, or 7-isomers) is a classic chromatographic challenge involving positional isomerism of basic heterocycles.
Physicochemical Obstacles:
Basicity: Isoquinoline has a pKa of ~5.4. At neutral pH, it exists as a mixture of ionized and neutral forms, leading to peak tailing on standard silica columns due to silanol interactions.
Structural Similarity: The 5- and 8-positions are peri-positions. Isomers substituted at these locations often have identical mass spectra (MS) and nearly identical hydrophobicity (logP), rendering standard C18 selectivity insufficient.
Sulfur Interaction: The methylthio (-SMe) group is a soft nucleophile and lipophilic, which can induce unique interactions with specific stationary phases (e.g., Pentafluorophenyl).
Method Development Protocol (The "How-To")
This module outlines the primary workflow for establishing baseline separation.
Phase A: Stationary Phase Selection
Do not default to C18. For positional isomers of aromatic systems, selectivity (
) is driven by shape recognition and - interactions.
Column Chemistry
Suitability
Mechanism of Action
Recommendation
Phenyl-Hexyl
High
- stacking interactions exploit subtle differences in electron density between the 5- and 8-positions.
Primary Choice
Pentafluorophenyl (PFP)
High
Dipole-dipole and - interactions. The fluorine atoms interact strongly with the electron-rich thioether and nitrogen.
Alternative Choice
C18 (ODS)
Low/Medium
Hydrophobic interaction only. Often fails to resolve critical pairs (e.g., 5- vs 8-isomer).
Control the ionization state of the isoquinoline nitrogen.
Strategy 1: High pH (Recommended for Hybrid Columns)
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
State: Analyte is neutral (deprotonated).
Benefit: Increases retention, improves peak symmetry, and maximizes hydrophobic interaction with the Phenyl phase.
Strategy 2: Low pH (Mass Spec Compatible)
Buffer: 0.1% Formic Acid (pH ~2.7).
State: Analyte is fully protonated (cationic).
Benefit: Excellent MS sensitivity. Requires a column with "charged surface hybrid" (CSH) or polar-embedded technology to prevent silanol tailing.
Phase C: Standard Operating Procedure (SOP) Draft
System: HPLC/UHPLC with DAD or MS detection
Column: XBridge Phenyl-Hexyl or biphenyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10
Mobile Phase B: Methanol (MeOH provides better selectivity for isomers than ACN)
Flow Rate: 1.0 mL/min
Gradient:
0 min: 5% B
15 min: 95% B
20 min: 95% B
21 min: 5% B (Re-equilibration)
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for selecting the correct conditions based on your specific separation goals (purity vs. MS compatibility).
Caption: Decision matrix for selecting stationary phases and pH conditions based on detection requirements.
Troubleshooting Guide (FAQs)
Q1: My 5-isomer and 8-isomer are co-eluting as a single broad peak. How do I separate them?A: This is a selectivity (
) issue, not an efficiency () issue.
Switch Organic Modifier: If using Acetonitrile, switch to Methanol . Methanol allows for stronger
- interactions between the isoquinoline ring and Phenyl columns.
Change Column Chemistry: If using C18, switch to Biphenyl or PFP (Pentafluorophenyl) . The fluorine atoms in PFP interact specifically with the electron-rich sulfur atom, often shifting the retention of the thioether regioisomers differently.
Lower Temperature: Reduce column temperature to 25°C or 20°C. Isomer separation is often enthalpically driven; lower temperatures enhance the selectivity of the stationary phase.
Q2: The peaks are tailing significantly (Asymmetry > 1.5). Is my column dead?A: Likely not. This is "silanol sting." Isoquinolines are basic.
Cause: Protonated nitrogen (
) interacting with free silanols () on the silica support.
Fix 1 (High pH): Raise pH to 10 (using Ammonium Hydroxide/Bicarbonate). This deprotonates the isoquinoline, eliminating the ionic interaction. Ensure your column is rated for pH 10 (e.g., Hybrid Silica).
Fix 2 (Low pH): Add an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA masks silanols and pairs with the base, sharpening the peak. Warning: TFA suppresses MS signal.
Q3: Retention times are drifting between runs.A: This indicates a lack of equilibration or pH instability.
Check Equilibration: Phenyl phases require longer equilibration than C18. Ensure at least 10-15 column volumes of initial mobile phase flow between injections.
Buffer Capacity: If using Formic Acid, the buffering capacity is low at pH 2.7. Ensure the concentration is sufficient (0.1% v/v). If using Bicarbonate, ensure it is fresh (bicarbonate loses
over time, shifting pH).
Advanced Optimization: The "Pi-Selectivity" Logic
To understand why the separation works, we must visualize the interaction. The graph below details the mechanism utilized in the Phenyl-Hexyl separation.
Caption: Mechanism of separation relying on differential Pi-Pi stacking interactions between regioisomers and the phenyl stationary phase.
References
Separation of Isoquinoline Alkaloids
Title: HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
Source: Bulletin of the Korean Chemical Society (2011).[2]
Comparative Guide: 1H NMR Analysis of 5-(Methylthio)isoquinoline vs. Isoquinoline Standards
Topic: 1H NMR chemical shifts of 5-(methylthio)isoquinoline protons Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides a te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR chemical shifts of 5-(methylthio)isoquinoline protons
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical comparison of the 1H NMR spectral signature of 5-(methylthio)isoquinoline against its parent compound, isoquinoline , and its synthetic precursor, 5-bromoisoquinoline . Designed for medicinal chemists and structural biologists, this document focuses on the diagnostic utility of the methylthio (-SMe) group as a spectroscopic handle and the electronic perturbations it induces on the isoquinoline scaffold.
The identification of 5-(methylthio)isoquinoline relies on two primary spectral features: the appearance of a diagnostic singlet for the methyl protons (~2.60 ppm) and the specific shielding patterns of the aromatic protons (H6 and H8) due to the mesomeric donation of the sulfur lone pair.
Experimental Protocol & Methodology
To ensure reproducibility and accurate assignment, the following protocol is recommended for the generation and analysis of the spectral data.
Synthesis & Sample Preparation
Precursor: 5-Bromoisoquinoline (Commercial or synthesized via bromination of isoquinoline in H2SO4/Ag2SO4).
Reaction: Nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling (C-S coupling) using Sodium Thiomethoxide (NaSMe).
Solvent System: Deuterated Chloroform (CDCl3, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Concentration: 10-15 mg of analyte in 0.6 mL solvent to minimize concentration-dependent aggregation effects common in planar heteroaromatics.
Acquisition Parameters
Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of H6/H7 coupling).
Pulse Sequence: Standard 1D proton (zg30).
Temperature: 298 K (25°C).
Transients: 16-64 scans to ensure sufficient S/N for minor impurity detection.
Comparative Data Analysis
The following table contrasts the experimental chemical shifts of the parent isoquinoline with the assigned shifts of the 5-(methylthio) derivative. The assignment logic is derived from Substituent Chemical Shift (SCS) principles, validated against analogous naphthalene and quinoline systems.
Table 1: Comparative 1H NMR Chemical Shifts (CDCl3, δ ppm)
Proton Position
Isoquinoline (Parent) [Exp]
5-(Methylthio)isoquinoline [Assigned]
Shift Change (Δδ)
Multiplicity
Coupling Constants (Hz)
H1
9.25
9.20 - 9.25
~0.0
Singlet (s)
-
H3
8.52
8.50 - 8.55
~0.0
Doublet (d)
J ~ 5.8
H4
7.60
7.55 - 7.65
±0.05
Doublet (d)
J ~ 5.8
H5
7.80
-
-
Substituted
-
H6
7.68
7.40 - 7.50
-0.23 (Upfield)
Doublet/dd
J ~ 8.0
H7
7.60
7.55 - 7.65
~0.0
Triplet/dd
J ~ 8.0
H8
7.96
7.75 - 7.85
-0.15 (Upfield)
Doublet (d)
J ~ 8.0
-SCH3
-
2.55 - 2.62
Diagnostic
Singlet (s)
-
Note: "Exp" denotes experimentally verified literature values for the parent compound. "Assigned" values are calculated based on the electronic shielding effects of the alkylthio group (+M effect) on the aromatic ring.
Structural Logic & Assignment Mechanism
The introduction of the methylthio group at position 5 alters the magnetic environment of the remaining protons through two competing mechanisms: Inductive withdrawal (-I) (due to Sulfur electronegativity) and Resonance donation (+M) (due to Sulfur lone pairs).
The Methylthio "Fingerprint"
The most unambiguous confirmation of the product is the 3H singlet at ~2.60 ppm .
Comparison: In 5-methylisoquinoline, the methyl group appears upfield at ~2.65 ppm. The sulfur atom deshields the attached methyl group slightly less than a direct aromatic attachment would suggest for an oxygen analog (OMe ~4.0 ppm), making the 2.6 ppm region characteristic for Ar-S-Me.
Aromatic Shielding (H6 & H8)
The sulfur lone pair donates electron density into the π-system of the benzene ring.
H6 (Ortho to SMe): This position receives significant electron density via resonance, causing an upfield shift (shielding) of approximately 0.2–0.3 ppm relative to the parent.
H8 (Para to SMe): Similarly, the para position is shielded, though often to a lesser extent than the ortho position due to distance.
H1 (Peri Effect): While H1 is spatially close to C8, it is distant from C5. Unlike 5-nitroisoquinoline (where H4 and H1 are strongly deshielded), the 5-SMe group exerts minimal direct anisotropic effect on the pyridine ring protons (H1, H3).
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to spectral verification, highlighting the key decision points in the assignment process.
Figure 1: Decision logic for the spectroscopic validation of 5-(methylthio)isoquinoline synthesis.
Comparison with Alternatives
When characterizing this compound, researchers often encounter specific alternatives or impurities.[1]
Alternative / Impurity
Key Distinguishing Feature (1H NMR)
5-Bromoisoquinoline (Starting Material)
Absence of 2.6 ppm singlet.[2] H6/H8 are deshielded (downfield) relative to product.
Isoquinoline (Parent)
Absence of 2.6 ppm singlet. H5 appears as a doublet at 7.80 ppm (overlapping region).
5-Methoxyisoquinoline (Analog)
Methyl singlet appears at ~4.0 ppm (O-Me is significantly more deshielded than S-Me).
Disulfides (MeS-SMe) (Reagent Dimer)
Singlet at 2.40 ppm , sharp and usually distinct from the aromatic S-Me.
References
Katritzky, A. R., et al. (1998).[3] Handbook of Heterocyclic Chemistry. Elsevier. (General isoquinoline shifts and numbering).
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Substituent Chemical Shift increments for -SMe groups).
A Comparative Guide to the Spectroscopic Analysis of Aryl Methyl Sulfide Groups
For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. The aryl methyl sulfide moiety (Ar-S-CH₃) is a common structural fea...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. The aryl methyl sulfide moiety (Ar-S-CH₃) is a common structural feature in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Its electronic and steric properties can significantly influence a molecule's biological activity and physical characteristics. Therefore, a robust understanding of the analytical techniques available for its characterization is essential.
This guide provides an in-depth comparison of the primary spectroscopic methods used to identify and analyze the aryl methyl sulfide group. We will delve into the nuances of Infrared (IR) spectroscopy, and compare its utility with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). This guide is designed to be a practical resource, offering not just theoretical explanations but also actionable experimental insights and comparative data to aid in methodological selection and data interpretation.
The Vibrational Signature: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending. The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the functional groups present.
The aryl methyl sulfide group gives rise to several characteristic absorption bands in the IR spectrum. These can be broadly categorized into vibrations associated with the C-S bond, the S-CH₃ group, and the aromatic ring.
Key IR Absorption Bands for Aryl Methyl Sulfides
The interpretation of an IR spectrum for an aryl methyl sulfide involves identifying a constellation of bands rather than a single, definitive peak. The following table summarizes the most important vibrational modes and their expected frequency ranges.
Vibrational Mode
Frequency Range (cm⁻¹)
Intensity
Notes
Aromatic C-H Stretch
3100 - 3000
Weak to Medium
Appears at a slightly higher frequency than aliphatic C-H stretches.[2][3][4]
Aliphatic C-H Stretch (S-CH₃)
2960 - 2870
Medium
Asymmetric and symmetric stretching of the methyl group.[5]
Aromatic C=C Stretch
1600 - 1450
Medium to Strong
Typically, two or more bands are observed in this region, characteristic of the aromatic ring.[2][3][4]
Methyl C-H Bend (S-CH₃)
1470 - 1430 & 1380 - 1370
Medium
Asymmetric (scissoring) and symmetric (umbrella) bending modes of the methyl group.[5]
Aryl-S Stretch
1100 - 1080
Medium to Weak
This band can be difficult to assign definitively as it falls in the complex "fingerprint" region.
C-S Stretch (S-CH₃)
700 - 600
Medium to Weak
This absorption is often weak and can be coupled with other vibrations, making it less reliable for initial identification.
Aromatic C-H Out-of-Plane Bend
900 - 675
Strong
The position of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring.[2][3]
Note: The exact positions and intensities of these bands can be influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups can shift certain absorption frequencies to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers. This is due to the alteration of bond polarities and force constants.[6]
Experimental Protocol: Acquiring an FTIR Spectrum of an Aryl Methyl Sulfide
The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a liquid or solid aryl methyl sulfide.
For Liquid Samples (e.g., Thioanisole):
Sample Preparation: A simple and effective method for liquid samples is the "thin film" or "sandwich" technique.[7][8]
Place one drop of the liquid aryl methyl sulfide onto a clean, dry salt plate (e.g., NaCl or KBr).
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Ensure no air bubbles are trapped.[7]
Background Spectrum: Before analyzing the sample, a background spectrum of the empty spectrometer must be recorded. This allows for the subtraction of signals from atmospheric water and carbon dioxide.
Sample Analysis: Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[2]
For Solid Samples:
KBr Pellet Method: This is a common technique for solid samples.[3][6][9][10][11]
Thoroughly grind 1-2 mg of the solid aryl methyl sulfide with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[12]
Transfer the fine powder to a pellet press and apply high pressure to form a thin, transparent pellet.[10][11]
Background and Sample Analysis: As with liquid samples, a background spectrum (using a pure KBr pellet) should be recorded before analyzing the sample pellet.
A Comparative Analysis of Spectroscopic Techniques
While IR spectroscopy is a valuable tool, a comprehensive characterization of an aryl methyl sulfide often necessitates the use of complementary techniques.
Workflow for Spectroscopic Identification of an Aryl Methyl Sulfide
Caption: Workflow for the spectroscopic identification of an aryl methyl sulfide.
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it is based on the inelastic scattering of light, whereas IR is based on absorption.[13] The selection rules for Raman and IR are different; a vibrational mode that is weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
For aryl methyl sulfides, Raman spectroscopy is particularly advantageous for observing the C-S stretching vibrations, which are often weak in the IR spectrum. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum. For instance, in the Raman spectrum of methyl phenyl sulfide, characteristic bands for the C-S bond are readily observed.[6]
Technique
Advantages for Aryl Methyl Sulfide Analysis
Disadvantages
IR Spectroscopy
- Excellent for identifying key functional groups (aromatic ring, methyl group).- Sensitive to the substitution pattern on the aromatic ring.
- C-S stretching bands can be weak and difficult to assign.- Water is a strong IR absorber, which can be problematic for aqueous samples.
Raman Spectroscopy
- Stronger, more easily identifiable C-S stretching bands.- Water is a weak Raman scatterer, making it ideal for aqueous solutions.- Minimal sample preparation required.[14]
- Can be susceptible to fluorescence interference from the sample or impurities.- Less sensitive than IR for many functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.[15] It is an unparalleled tool for determining the precise connectivity of atoms in a molecule.
For an aryl methyl sulfide, ¹H NMR is particularly informative:
Aromatic Protons: These typically appear in the region of δ 7.0-7.5 ppm. The splitting pattern of these signals can reveal the substitution pattern on the aromatic ring.
Methyl Protons (S-CH₃): A characteristic sharp singlet is observed around δ 2.5 ppm.[3] The integration of this signal relative to the aromatic signals confirms the presence and number of methyl sulfide groups.
¹³C NMR provides information about the carbon skeleton:
Aromatic Carbons: Resonances appear in the range of δ 125-140 ppm.
Methyl Carbon (S-CH₃): A distinct signal is typically found around δ 15 ppm.[3]
Technique
Information Provided for Aryl Methyl Sulfides
¹H NMR
- Chemical shift of aromatic and methyl protons.- Spin-spin coupling patterns of aromatic protons, indicating substitution.- Integration of signals for proton counting.
¹³C NMR
- Chemical shift of aromatic and methyl carbons, confirming the carbon framework.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer valuable structural information.
For aryl methyl sulfides, common fragmentation patterns in electron ionization (EI) mass spectrometry include:[9][15]
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
Loss of a Methyl Radical (M-15): Cleavage of the S-CH₃ bond results in a fragment with a mass 15 units less than the molecular ion.
Cleavage of the Aryl-S Bond: This can lead to fragments corresponding to the aryl cation and the methylthio radical.
Technique
Key Information for Aryl Methyl Sulfide Analysis
Mass Spectrometry
- Precise molecular weight determination.- Fragmentation patterns that help to confirm the structure, particularly the presence of the methyl sulfide group.
Conclusion
The identification and characterization of the aryl methyl sulfide group are most robustly achieved through a multi-technique spectroscopic approach. Infrared spectroscopy provides a rapid and effective means of initial functional group identification, with characteristic bands for the aromatic ring and the methyl group. Raman spectroscopy offers complementary vibrational information, particularly for the often-weak C-S stretching modes. For unambiguous structural elucidation, NMR spectroscopy is indispensable, providing detailed insights into the connectivity of atoms. Finally, mass spectrometry confirms the molecular weight and provides valuable structural clues through its fragmentation patterns.
By understanding the strengths and limitations of each of these techniques, researchers can select the most appropriate analytical workflow to confidently identify and characterize molecules containing the aryl methyl sulfide moiety, thereby advancing their research and development objectives.
References
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2020). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Xin, J., et al. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Precision Analytics: Comparative Purity Assessment of 5-(Methylthio)isoquinoline
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The quality control of 5-(methylthio)isoquinoline presents a unique analytical challenge compared to standard heterocyclic building blocks. While the isoquino...
The quality control of 5-(methylthio)isoquinoline presents a unique analytical challenge compared to standard heterocyclic building blocks. While the isoquinoline core is stable, the C5-position thioether moiety introduces specific liabilities—primarily susceptibility to oxidation (sulfoxide/sulfone formation) and potential regio-isomeric contamination from the precursor synthesis (often 5-bromoisoquinoline).
This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and qNMR methods. We demonstrate that while HPLC-UV is sufficient for bulk homogeneity, it fails to adequately distinguish between the parent thioether and its oxidative degradants due to spectral overlap. Consequently, LC-MS is established here as the gold standard for purity assessment, offering the necessary specificity to detect isobaric interferences and oxidative impurities (M+16, M+32).
Comparative Analysis: LC-MS vs. Alternatives
The following table summarizes the performance metrics of the three primary analytical techniques used for this molecule.
Table 1: Analytical Performance Matrix
Feature
LC-MS (Recommended)
HPLC-UV (Standard)
qNMR (Orthogonal)
Specificity
High (Mass-resolved detection)
Medium (Relies on retention time)
High (Structural certainty)
Oxidation Detection
Excellent (Detects M+16 sulfoxide)
Poor (Spectra often overlap)
Good (Shift in methyl peak)
Sensitivity (LOD)
< 1 ng/mL
~100 ng/mL
~1 mg/mL (Low sensitivity)
Throughput
High (10-15 min run)
High (10-15 min run)
Low (Manual processing)
Primary Limitation
Matrix effects / Ion suppression
Co-elution of impurities
Requires high sample mass
Why LC-MS Wins for This Application
The critical failure point in HPLC-UV for 5-(methylthio)isoquinoline is the "Spectroscopic Masking" effect. The UV absorption maximum (
) of the isoquinoline core (~217, 266, 317 nm) dominates the spectrum.[1] The conversion of the sulfide (-S-Me) to the sulfoxide (-SO-Me) causes only a minor hypsochromic shift, often leading to co-elution where the impurity is integrated as part of the main peak, falsely inflating purity values. LC-MS resolves this by separating these species by mass ( 175 vs 191).
Experimental Protocol: LC-MS Purity Assessment
This protocol is designed for a Q-TOF or Triple Quadrupole system, but is adaptable to single-quad instruments.
A. Sample Preparation[10][11]
Solvent: Methanol (LC-MS Grade). Avoid DMSO if possible, as it can suppress ionization in ESI+.
Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for analysis.
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic isoquinoline).
B. Chromatographic Conditions[3][7][9][10][11][12]
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic thio-group.
161 (Loss of -CH), this is likely In-Source Fragmentation , not an impurity. The methyl-sulfur bond can be labile under high fragmentation voltages.
Validation: Lower the Fragmentor voltage by 20V. If the peak ratio changes significantly, it is a fragment, not a process impurity.
References
Kukula-Koch, W. (2017).[7] "The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids." Journal of Analytical Methods in Chemistry.
Qing, Z., et al. (2020).[3] "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 10:733.[3]
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.
PubChem. "Isoquinoline Compound Summary." National Library of Medicine.